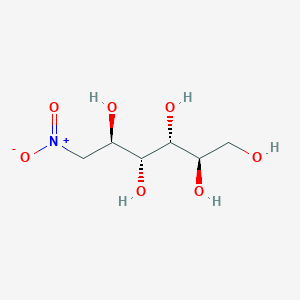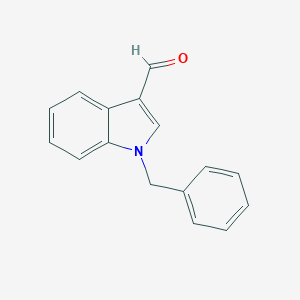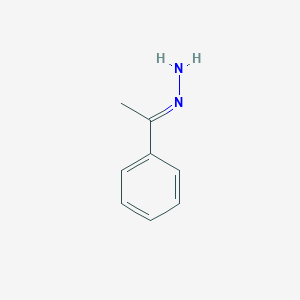
1-Phenylethan-1-one hydrazone
Descripción general
Descripción
1-Phenylethan-1-one hydrazone is a chemical compound with the molecular formula C8H10N2 . It is commonly used in organic synthesis as a reagent for the determination of carbonyl compounds . It is a hydrazone derivative of acetophenone and is often used as a reagent for qualitative analysis of carbonyl compounds .
Synthesis Analysis
The synthesis of hydrazones, including this compound, is achieved by combining suitable aldehydes with hydrazides . Various methods for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C8H10N2 . The average mass is 134.178 Da and the monoisotopic mass is 134.084396 Da .Propiedades
Número CAS |
13466-30-3 |
|---|---|
Fórmula molecular |
C8H10N2 |
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
(E)-1-phenylethylidenehydrazine |
InChI |
InChI=1S/C8H10N2/c1-7(10-9)8-5-3-2-4-6-8/h2-6H,9H2,1H3/b10-7+ |
Clave InChI |
LEXOZHHIDPMMAC-JXMROGBWSA-N |
SMILES isomérico |
C/C(=N\N)/C1=CC=CC=C1 |
SMILES |
CC(=NN)C1=CC=CC=C1 |
SMILES canónico |
CC(=NN)C1=CC=CC=C1 |
Otros números CAS |
13466-30-3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


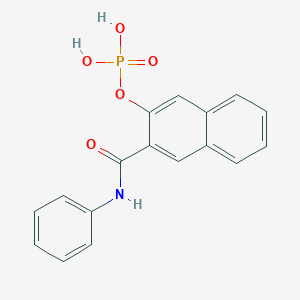

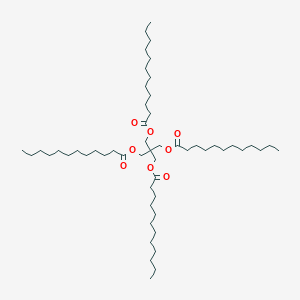
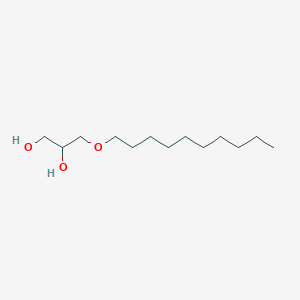
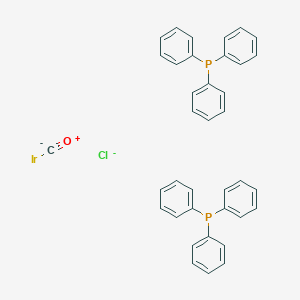

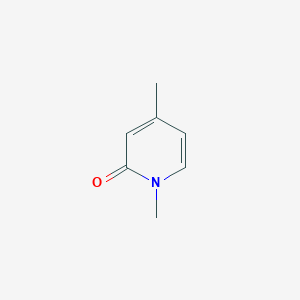
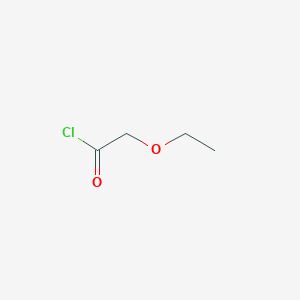
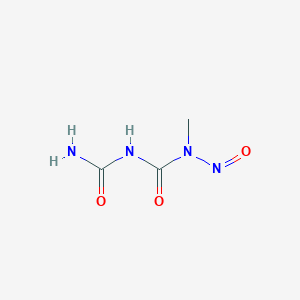
![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)

